molecular formula C8H7BrN2 B6357650 2-Bromo-6-methylH-imidazo[1,2-a]pyridine CAS No. 1251033-76-7

2-Bromo-6-methylH-imidazo[1,2-a]pyridine

Cat. No. B6357650
CAS RN: 1251033-76-7
M. Wt: 211.06 g/mol
InChI Key: GRGCZHAFKPBXCG-UHFFFAOYSA-N
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Description

2-Bromo-6-methylH-imidazo[1,2-a]pyridine is a type of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, a novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation has been reported .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-methylH-imidazo[1,2-a]pyridine is represented by the empirical formula C7H6BrN3 . The NH proton in syn-periplanar conformation appears in the upfield and the anti-periplanar conformation in the downfield .


Chemical Reactions Analysis

The chemical reactions of 2-Bromo-6-methylH-imidazo[1,2-a]pyridine involve the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt . This is followed by a facile closure providing the shared intermediate . The compound further reacts with bromine and iodine, giving 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Scientific Research Applications

Future Directions

Recent progress in the field has focused on the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core, aiming to improve the ecological impact of the classical schemes . The overview of the most efficient and widely applied modern methods is organized into sections covering the main metal-free methods structured by the type of the reacting species .

properties

IUPAC Name

2-bromo-6-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-2-3-8-10-7(9)5-11(8)4-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGCZHAFKPBXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methylimidazo[1,2-a]pyridine

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